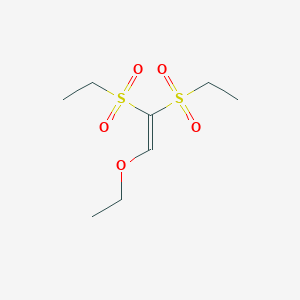

1,1-Di(ethanesulfonyl)-2-ethoxyethene

Description

1,1-Di(ethanesulfonyl)-2-ethoxyethene is a substituted ethene derivative featuring two ethanesulfonyl groups at the 1-position and an ethoxy group at the 2-position. The sulfonyl groups are electron-withdrawing, enhancing the electrophilicity of the ethene moiety, while the ethoxy substituent may modulate reactivity through steric and electronic effects.

Properties

CAS No. |

62943-45-7 |

|---|---|

Molecular Formula |

C8H16O5S2 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

2-ethoxy-1,1-bis(ethylsulfonyl)ethene |

InChI |

InChI=1S/C8H16O5S2/c1-4-13-7-8(14(9,10)5-2)15(11,12)6-3/h7H,4-6H2,1-3H3 |

InChI Key |

UVIWSVNJIHFHIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(S(=O)(=O)CC)S(=O)(=O)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-Di(ethanesulfonyl)-2-ethoxyethene typically involves the reaction of ethanesulfonyl chloride with ethoxyethene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

1,1-Di(ethanesulfonyl)-2-ethoxyethene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfonyl alcohols.

Substitution: The ethanesulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethanesulfonic acid and ethoxyethanol.

Scientific Research Applications

1,1-Di(ethanesulfonyl)-2-ethoxyethene has several applications in scientific research:

Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with sulfonyl functional groups.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1,1-Di(ethanesulfonyl)-2-ethoxyethene involves its interaction with molecular targets such as enzymes and proteins. The ethanesulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The ethoxy group may also participate in hydrogen bonding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Stability

2-Chloroethanesulfonyl Chloride (CAS 1622-32-8)

- Structure : Contains a sulfonyl chloride group and a chlorine substituent.

- Reactivity : Highly reactive, decomposes violently in water to produce sulfuric acid, hydrogen chloride, and sulfur oxides . Unlike 1,1-Di(ethanesulfonyl)-2-ethoxyethene, its chloride groups make it prone to hydrolysis and incompatible with bases or oxidizing agents .

- Stability : Requires stringent storage conditions (cool, dry, away from moisture) due to its instability in aqueous environments .

Ethanesulfonyl Chloride (PIN: Ethanesulfonyl chloride)

- Structure : Simpler analog with a single sulfonyl chloride group.

- Reactivity : Acts as a sulfonating agent in organic synthesis. Its single sulfonyl group confers less electrophilic activation compared to the di-sulfonyl-substituted ethene .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

- Structure : Aromatic disulfonate salt.

- Reactivity : Water-soluble and stable in aqueous media, contrasting with the hydrophobic and reactive nature of 1,1-Di(ethanesulfonyl)-2-ethoxyethene. Used as a dye intermediate or surfactant .

Abrocitinib Intermediates

- Ethanesulfonyl groups are present in drug candidates like abrocitinib, where sulfonyl moieties enhance binding affinity or metabolic stability . The di-sulfonyl configuration in 1,1-Di(ethanesulfonyl)-2-ethoxyethene may offer similar advantages in pharmaceutical synthesis but with modified steric demands.

Polymer Chemistry

Physical and Chemical Properties

*Inferred from analogous sulfonyl compounds.

Key Research Findings

- Electrophilicity: The dual sulfonyl groups in 1,1-Di(ethanesulfonyl)-2-ethoxyethene likely render its ethene moiety highly electrophilic, making it reactive toward nucleophiles (e.g., amines, thiols) compared to mono-sulfonyl analogs .

- Hydrolytic Stability : Unlike sulfonyl chlorides, the ethoxy and sulfonyl ether groups in the target compound may confer resistance to hydrolysis, though acidic or basic conditions could still degrade it .

- Applications in Drug Discovery : Ethanesulfonyl groups in abrocitinib highlight their utility in kinase inhibition; the target compound’s structure could be tailored for similar roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.